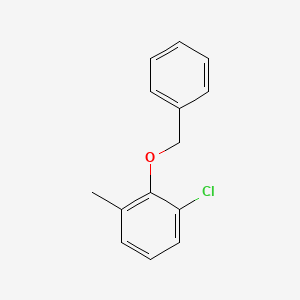

2-(Benzyloxy)-1-chloro-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXYOXBUHWPFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50790247 | |

| Record name | 2-(Benzyloxy)-1-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50790247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500149-91-7 | |

| Record name | 2-(Benzyloxy)-1-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50790247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Benzyloxy Moieties in Organic Chemistry

The use of the benzyl (B1604629) group as a protective shield for hydroxyl functionalities dates back to the early 20th century and has since become a fundamental strategy in organic synthesis. The Williamson ether synthesis, a classic and versatile method, is commonly used to introduce the benzyl group, forming a benzyl ether. researchgate.netmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide, and in the context of benzyloxy groups, typically involves reacting an alcohol with a benzyl halide in the presence of a base. researchgate.net

The significance of the benzyloxy moiety lies in its robustness. It is resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. researchgate.net This stability allows chemists to perform various chemical transformations on other parts of a complex molecule without affecting the protected hydroxyl group. When the protective role of the benzyl group is no longer needed, it can be cleaved under relatively mild conditions, most commonly through catalytic hydrogenation, to regenerate the original alcohol. This strategic protection and deprotection are crucial in the synthesis of complex natural products and pharmaceuticals.

Importance of Halogenated Toluene Derivatives As Synthetic Intermediates

Toluene (B28343), a simple aromatic hydrocarbon, and its halogenated derivatives are workhorses in the chemical industry and in laboratory synthesis. The introduction of a halogen atom, such as chlorine, onto the toluene ring or its methyl group dramatically alters its reactivity and provides a handle for further functionalization. libretexts.org

The position of the halogen and methyl groups on the benzene (B151609) ring dictates the molecule's subsequent reactivity in electrophilic aromatic substitution reactions. These directing effects are a fundamental concept in organic chemistry, guiding the position of incoming substituents. fiveable.mepressbooks.pub For instance, the methyl group is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent and opposite to it on the ring. Conversely, a chloro group is also an ortho-, para-director, but is deactivating, meaning it makes the ring less reactive towards electrophiles. The interplay of these effects in polysubstituted toluenes like 2-chloro-3-methyltoluene, a potential precursor to the title compound, is critical for planning synthetic routes.

Furthermore, the chlorine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively. This versatility makes halogenated toluene derivatives valuable building blocks for the construction of more complex aromatic structures.

Overview of Research Trajectories for Complex Aromatic Compounds

Strategies for Benzyl Ether Formation in Chlorotoluenes

The formation of the benzyl ether in this compound is typically achieved by reacting the corresponding phenol (B47542), 2-chloro-6-methylphenol (B1203925), with a benzylating agent. The principal methods revolve around the alkylation of the phenoxide ion.

Alkylation Reactions Involving Benzyl Halides and Phenol Derivatives

The reaction between a phenol derivative and a benzyl halide is a cornerstone of aryl benzyl ether synthesis. This approach leverages the nucleophilicity of the phenoxide ion to displace the halide from the benzylic carbon.

The Williamson ether synthesis is a classical and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comquora.com In the context of synthesizing this compound, this involves the deprotonation of 2-chloro-6-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a benzyl halide, such as benzyl bromide or benzyl chloride.

The first step is the formation of the phenoxide. Due to the acidity of phenols, relatively mild bases can be used for deprotonation. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃). byjus.comlearncbse.in The use of a stronger base like sodium hydride (NaH) can also be employed to ensure complete conversion to the phenoxide. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation of the base without significantly solvating the phenoxide anion, thus maintaining its nucleophilicity. byjus.com Reaction temperatures generally range from 50-100 °C, with reaction times varying from 1 to 8 hours. byjus.com

For a sterically hindered phenol like 2-chloro-6-methylphenol, reaction conditions may need to be optimized to achieve good yields, which typically range from 50-95% for Williamson ether syntheses. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Substituted Phenols

| Phenol Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorophenol | Benzyl chloride | K₂CO₃ | DMF | 80 | >90 |

| 2-Nitrophenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 85-95 |

| 2,4-Dichlorophenol | Benzyl chloride | NaOH | Water/Toluene (B28343) (PTC) | 90 | High |

| 2-Chloro-6-methylphenol | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | (Estimated) 70-85 |

To enhance the efficiency and selectivity of the benzylation, particularly for less reactive or sterically hindered phenols, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a powerful technique for reactions involving a water-soluble nucleophile (like a phenoxide generated with aqueous NaOH) and an organic-soluble substrate (the benzyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. This can lead to faster reaction rates, milder conditions, and often higher yields.

Another catalytic approach involves the use of metal catalysts. While often employed for C-alkylation, certain conditions can favor O-alkylation. For instance, the benzylation of p-chlorophenol has been studied using catalysts like zinc triflate (Zn(OTf)₂) and zeolites, although these often promote C-benzylation as a side reaction or the main pathway depending on the conditions. learncbse.inchemistrysteps.com

Nucleophilic Substitution Approaches for Benzyloxy Group Introduction

The formation of the C-O ether bond in this compound is a classic example of a nucleophilic substitution reaction. The mechanism of this reaction, whether it proceeds via an SN1 or SN2 pathway, is critical to understanding and optimizing the synthesis.

An SN1 (substitution nucleophilic unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the stability of this carbocation. Benzyl halides are capable of forming resonance-stabilized benzylic carbocations, which makes the SN1 pathway plausible. quora.com

However, the SN1 mechanism is generally favored by weak nucleophiles and polar protic solvents (like water or alcohols), which can stabilize the carbocation intermediate. pressbooks.pub In the synthesis of this compound, the phenoxide is a relatively strong nucleophile, which disfavors the SN1 pathway. Furthermore, if an SN1 reaction were to occur, the planar carbocation could be attacked from either face, which is not a stereochemical consideration for this particular product but is a key feature of SN1 reactions. The primary factor working against a dominant SN1 mechanism in this synthesis is the presence of a strong nucleophile.

The SN2 (substitution nucleophilic bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is sensitive to steric hindrance at the electrophilic center. chemistrysteps.com

For the synthesis of this compound, the electrophile is a benzyl halide. Benzyl halides are primary halides and are excellent substrates for SN2 reactions due to the relatively unhindered nature of the benzylic carbon. masterorganicchemistry.com The reaction is further favored by the use of a strong nucleophile (the 2-chloro-6-methylphenoxide) and polar aprotic solvents. pressbooks.pub

While the phenol itself (2-chloro-6-methylphenol) is sterically hindered by the ortho-substituents (a chloro and a methyl group), this hindrance primarily affects its ability to act as a nucleophile. However, the oxygen atom of the phenoxide is still accessible enough to attack the benzylic carbon of the benzyl halide. The steric bulk on the phenoxide does not directly impede the backside attack on the benzyl halide. Therefore, the SN2 pathway is the predominant and most efficient mechanism for the formation of this compound via the Williamson ether synthesis.

Table 2: Factors Influencing SN1 vs. SN2 Pathways in the Synthesis of this compound

| Factor | SN1 Favored by | SN2 Favored by | Analysis for the Synthesis of this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Benzyl halide is a primary halide, strongly favoring SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, RS⁻) | 2-chloro-6-methylphenoxide is a strong nucleophile, favoring SN2. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Typical solvents like DMF and acetonitrile are polar aprotic, favoring SN2. |

| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Halides (Cl, Br) are good leaving groups for both pathways. |

| Overall Predominant Pathway | SN2 |

One-Pot Multicomponent Reactions Incorporating Benzyloxy and Chlorotoluene Moieties

While the concept of a one-pot, multicomponent reaction (MCR) that simultaneously assembles the benzyloxy and chlorotoluene portions into the final product is attractive for its efficiency, such a direct pathway is not prominently documented for this compound. The synthesis of diaryl ethers can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, which couple an aryl halide with a phenol. beilstein-journals.orgresearchgate.net However, a true MCR would involve combining simpler, distinct precursors for the benzyl, chloro, and methylbenzene units in a single pot.

The more practical and established route effectively combines the benzyloxy and chlorotoluene moieties in a highly efficient, albeit stepwise, manner. This process involves the synthesis of the key intermediate, 2-chloro-3-methylphenol, which is then etherified. The etherification step itself proceeds as follows:

Deprotonation: 2-chloro-3-methylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding phenoxide ion. masterorganicchemistry.comkhanacademy.org This nucleophilic phenoxide is crucial for the subsequent reaction.

Nucleophilic Substitution: The resulting 2-chloro-3-methylphenoxide is reacted with a benzyl halide (e.g., benzyl bromide). The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide in an SN2 reaction to form the final ether product. masterorganicchemistry.combyjus.com

This two-step sequence, starting from the phenol precursor, represents the most reliable method for incorporating the benzyloxy group onto the chlorinated toluene scaffold.

Precursor Synthesis and Halogenation Routes to Chlorinated Methylbenzenes

The synthesis of the target compound is critically dependent on the availability of its direct precursor, 2-chloro-3-methylphenol. The specific substitution pattern of this precursor presents a significant regiochemical challenge.

Synthesis of 1-Chloro-3-methylbenzene Precursors

The primary precursor of interest is not 1-chloro-3-methylbenzene (m-chlorotoluene) itself, but rather the ortho-chlorinated phenol, 2-chloro-3-methylphenol (also known as 2-chloro-m-cresol). The synthesis of this specific isomer is notably difficult due to the directing effects of the hydroxyl and methyl groups on the aromatic ring. wikipedia.org

Several multi-step synthetic routes have been developed to overcome this challenge:

From 2-Amino-6-chlorotoluene: One documented method starts with 2-amino-6-chlorotoluene. This compound undergoes diazotization with nitrous acid, followed by hydrolysis (phenol boiling) in a mixture of water and sulfuric acid to yield 3-chloro-2-methylphenol. google.comgoogle.com

From m-Cresol: A historical synthesis begins with m-cresol (3-methylphenol). The process involves a para-selective nitration, followed by reduction of the nitro group to an amine. The resulting amino group is then converted into a diazonium salt, which allows for the introduction of a chlorine atom at the 2-position via a Sandmeyer reaction. wikipedia.org This indirect route is necessary to bypass the regioselectivity issues of direct chlorination.

Regioselective Chlorination Strategies on Methylbenzene Scaffolds

The regioselectivity of electrophilic aromatic substitution on the m-cresol (3-methylphenol) scaffold is a well-studied area. The hydroxyl group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. When m-cresol is subjected to direct chlorination, the substitution pattern is overwhelmingly dictated by the hydroxyl group, leading primarily to substitution at the positions ortho and para to it (positions 2, 4, and 6).

Research has shown that direct chlorination of m-cresol with agents like sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃) strongly favors the formation of the para-substituted product, 4-chloro-3-methylphenol. cardiff.ac.uktandfonline.com The formation of the desired 2-chloro-3-methylphenol is a minor side reaction.

| Chlorinating System | Catalyst/Moderator | para-Isomer Yield (4-chloro-3-methylphenol) | para/ortho Ratio | Reference |

|---|---|---|---|---|

| SO₂Cl₂/AlCl₃ | None | - | 7.5 | cardiff.ac.uk |

| SO₂Cl₂/AlCl₃ | Diphenyl sulfide | 83% | 7.5 | cardiff.ac.uk |

| SO₂Cl₂/AlCl₃ | Tetrahydrothiopyran | 96.4% | 45.7 | tandfonline.com |

The data clearly indicates that strategies for direct chlorination have been optimized to maximize the yield of the para-isomer, making this route unsuitable for producing the ortho-isomer required for synthesizing this compound. Therefore, non-direct methods, such as the Sandmeyer reaction, remain the most effective strategies for achieving the necessary regioselective synthesis of the 2-chloro-3-methylphenol precursor. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Chlorotoluene Moiety

The chlorotoluene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the three substituents already present on the ring: the benzyloxy group, the chloro group, and the methyl group.

Influence of the Benzyloxy and Methyl Substituents on Regioselectivity

Both the benzyloxy group and the methyl group are activating, ortho-, para-directing groups in electrophilic aromatic substitution. savemyexams.com The benzyloxy group, with its oxygen atom's lone pairs, can donate electron density to the aromatic ring through resonance, making it a strong activating group. The methyl group is a weaker activating group, donating electron density primarily through an inductive effect. libretexts.orglibretexts.org The chloro group, while having lone pairs, is a deactivating, ortho-, para-director due to its strong inductive electron-withdrawing effect, which outweighs its weaker resonance-donating effect. libretexts.org

In polysubstituted benzenes, the most powerful activating group generally dictates the position of further substitution. libretexts.orgopenstax.org In the case of this compound, the benzyloxy group is the strongest activating group and will therefore be the primary director of incoming electrophiles. The positions ortho and para to the benzyloxy group are C6 and C4, respectively.

The methyl group directs to its ortho and para positions, which are C2 (already substituted), C4, and C6. The chloro group directs to its ortho and para positions, which are C2 (already substituted) and C6.

Considering the additive effects of the substituents:

Position C4: This position is para to the strongly activating benzyloxy group and ortho to the weakly activating methyl group. It is also meta to the deactivating chloro group. This position is electronically enriched and sterically accessible.

Position C5: This position is meta to the benzyloxy and methyl groups and meta to the chloro group. It is the least activated position.

Position C6: This position is ortho to the strongly activating benzyloxy group, para to the deactivating chloro group, and meta to the activating methyl group.

Substitution rarely occurs between two groups in a meta relationship due to steric hindrance. libretexts.orgopenstax.org In this molecule, the C2 position is sterically hindered by the flanking benzyloxy and methyl groups.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, with the C4 position generally being favored due to the reinforcing directing effects of the benzyloxy and methyl groups and the absence of significant steric hindrance. The expected major and minor products for common electrophilic aromatic substitution reactions are summarized in the table below.

| Electrophilic Aromatic Substitution Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(benzyloxy)-1-chloro-3-methylbenzene | 6-Nitro-2-(benzyloxy)-1-chloro-3-methylbenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo-2-(benzyloxy)-1-chloro-3-methylbenzene | 6-Bromo-2-(benzyloxy)-1-chloro-3-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 4-(Benzyloxy)-2-chloro-3-methylbenzenesulfonic acid | 2-(Benzyloxy)-6-chloro-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(Benzyloxy)-2-chloro-3-methylphenyl)ethan-1-one | 1-(2-(Benzyloxy)-6-chloro-5-methylphenyl)ethan-1-one |

Mechanistic Studies of Aromatic Electrophilic Attack

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway for EAS reactions. msu.edu

Formation of the Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For attack at the C4 position, the positive charge can be delocalized onto the carbon bearing the strongly electron-donating benzyloxy group, which provides significant resonance stabilization. This is a key factor favoring substitution at this position.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

Recent studies on electrophilic aromatic substitution reactions have sometimes challenged the universality of the discrete two-stage mechanism, suggesting that in some cases, particularly with less reactive electrophiles or in non-polar solvents, the reaction may proceed through a single, concerted transition state. acs.org However, for the strong electrophiles typically used in nitration, sulfonation, and Friedel-Crafts reactions, the formation of an arenium ion intermediate is the generally accepted mechanism. msu.edu

Reactions Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH₂-) in the benzyloxy substituent is activated towards certain types of reactions due to its proximity to both the phenyl and aryl ether moieties.

Free Radical Reactions at the Benzylic Position

The benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to homolytic cleavage to form a stabilized benzylic radical. This makes the benzylic position a prime site for free radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the benzylic position.

Oxidation Reactions of the Benzylic Moiety

The benzylic ether linkage can be cleaved under oxidative conditions. Various oxidizing agents can effect this transformation, often leading to the deprotection of the alcohol (in this case, 2-chloro-3-methylphenol) and the formation of benzaldehyde (B42025) or benzoic acid from the benzyl portion. The specific products depend on the oxidant and reaction conditions. For example, some reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers to the corresponding carbonyl compounds and alcohols.

Reactivity of the Aryl Chloride Functionality

The carbon-chlorine bond in this compound is relatively unreactive towards traditional nucleophilic aromatic substitution. However, it can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) on this compound is generally challenging under standard conditions. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the benzyloxy and methyl groups are both electron-donating, which deactivates the ring towards classical SNAr.

However, under forcing conditions, such as the use of a very strong base like sodium amide (NaNH₂) in liquid ammonia, substitution can occur via a benzyne (B1209423) elimination-addition mechanism. stackexchange.compearson.com In this pathway, the base abstracts a proton from one of the positions ortho to the chlorine atom. Subsequent elimination of the chloride ion generates a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, with the regioselectivity being influenced by the substituents.

For this compound, two possible benzyne intermediates can be formed. The subsequent nucleophilic attack can lead to a mixture of products. Given the electronic and steric influences of the benzyloxy and methyl groups, the reaction would likely yield a mixture of substituted aniline (B41778) or phenol derivatives, depending on the nucleophile used.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions via Benzyne Intermediate Note: This table presents hypothetical reaction products based on the known benzyne mechanism for similar chloroarenes, as specific experimental data for this compound is not readily available.

| Nucleophile/Base | Proposed Intermediate | Potential Major Product(s) |

| NaNH₂ / NH₃ | 3-Benzyloxy-2-methylbenzyne | 2-Amino-3-(benzyloxy)-1-methylbenzene & 3-Amino-2-(benzyloxy)-1-methylbenzene |

| NaOH / High Temp | 3-Benzyloxy-2-methylbenzyne | 2-(Benzyloxy)-3-methylphenol & 3-(Benzyloxy)-2-methylphenol |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada)

This compound is a suitable substrate for various palladium or nickel-catalyzed cross-coupling reactions, where the carbon-chlorine bond is activated to form a new carbon-carbon bond. These reactions are fundamental in the synthesis of biaryls and other complex organic structures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov For the sterically hindered and relatively unreactive aryl chloride, a catalyst system employing a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand is often required for good yields. nih.gov

Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound (organostannane). wikipedia.org This method is versatile as organostannanes are often stable to air and moisture. The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the product. wikipedia.org

Kumada Coupling: This was one of the first reported cross-coupling reactions and utilizes a Grignard reagent (organomagnesium halide) as the nucleophile, typically with a nickel or palladium catalyst. organic-chemistry.orgresearchgate.net While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions Note: The following table illustrates typical conditions for cross-coupling reactions on analogous ortho-substituted aryl chlorides.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent nih.gov |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | Good wikipedia.org |

| Kumada | Phenyl-MgBr | Ni(dppp)Cl₂ | - | THF | Good to Excellent researchgate.net |

Cleavage and Deprotection Strategies for the Benzyloxy Protecting Group

The benzyloxy group is a common and robust protecting group for phenols. Its removal is a key step in multi-step syntheses to unmask the phenolic hydroxyl group. The cleavage strategy must be chosen carefully to be compatible with other functional groups in the molecule.

Hydrogenolysis and Reductive Methods

Catalytic hydrogenolysis is the most common and often cleanest method for cleaving benzyl ethers. organic-chemistry.orgacsgcipr.org The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most frequently palladium on activated carbon (Pd/C). youtube.comacs.org The reaction proceeds under mild conditions and produces the deprotected phenol and toluene as the only byproduct, which is easily removed. organic-chemistry.org An alternative, known as catalytic transfer hydrogenation, uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium formate (B1220265) in place of H₂ gas, which can be advantageous for safety and for preserving other reducible functional groups. organic-chemistry.orgacsgcipr.org

Table 3: Conditions for Hydrogenolytic Cleavage of Aryl Benzyl Ethers

| Hydrogen Source | Catalyst | Solvent | Temperature | Key Features |

| H₂ (1 atm) | 10% Pd/C | Ethanol or Ethyl Acetate | Room Temp | Standard, high-yielding method. acs.org |

| Cyclohexadiene | Pd/C | Ethanol | Reflux | Avoids use of H₂ gas. organic-chemistry.org |

| Ammonium Formate | Pd/C | Methanol | Room Temp | Mild transfer hydrogenation conditions. |

The hydrogenolysis of benzyl phenyl ether, a model for the α-O-4 linkage in lignin, has been studied extensively, with various catalysts showing high conversion rates and selectivity towards the formation of phenol and toluene. mdpi.com

Acid-Catalyzed and Lewis Acid-Mediated Cleavage

When hydrogenolysis is not viable due to the presence of other reducible groups (e.g., alkenes, alkynes, nitro groups), acidic cleavage methods provide a valuable alternative.

Strong Acid-Catalyzed Cleavage: Treatment with strong protic acids like trifluoroacetic acid (TFA) can cleave the benzyl ether bond. organic-chemistry.org However, this method can be slow and may lead to side reactions, such as Friedel-Crafts benzylation of other electron-rich aromatic rings by the released benzyl cation. To mitigate this, a cation scavenger, such as pentamethylbenzene (B147382) or thioanisole, is often added to trap the benzyl cation. scispace.comresearchgate.net

Lewis Acid-Mediated Cleavage: Lewis acids are highly effective for debenzylating aryl benzyl ethers, often under milder conditions than strong protic acids. organic-chemistry.org Boron trichloride (B1173362) (BCl₃) is a powerful reagent for this transformation and can be used at low temperatures. researchgate.net The reaction is often rapid and clean. A combination of a Lewis acid with a non-lewis-basic cation scavenger can enhance the reaction's efficiency and prevent side products, especially for electron-rich substrates. researchgate.net Other Lewis acids like aluminum chloride (AlCl₃) have also been employed for cleaving aryl ether linkages. nih.govscispace.com

Table 4: Acid-Mediated Deprotection of Aryl Benzyl Ethers

| Reagent | Additive/Scavenger | Solvent | Temperature | Key Features |

| BCl₃ | Pentamethylbenzene | Dichloromethane | -78 °C to 0 °C | Highly effective and chemoselective, prevents Friedel-Crafts side reactions. researchgate.net |

| BCl₃·SMe₂ | - | Dichloromethane | 0 °C to Room Temp | Mild conditions, tolerates various functional groups. organic-chemistry.org |

| TFA | Thioanisole | Dichloromethane | Room Temp | Suppresses re-benzylation of the product. scispace.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 1 Chloro 3 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of 2-(Benzyloxy)-1-chloro-3-methylbenzene, distinct signals are expected for the protons of the benzyloxy group and the substituted chlorotoluene ring. The benzylic methylene (B1212753) protons (O-CH₂-Ph) are anticipated to appear as a singlet around 5.1 ppm, influenced by the deshielding effect of the adjacent oxygen atom. The protons of the phenyl ring of the benzyloxy group would typically resonate in the aromatic region, between 7.3 and 7.5 ppm.

The protons on the 1-chloro-3-methylbenzene ring will exhibit characteristic shifts and coupling patterns. The methyl group protons (CH₃) are expected to produce a singlet at approximately 2.4 ppm. The aromatic protons of this ring system will appear in the downfield region, typically between 6.9 and 7.3 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the chloro, benzyloxy, and methyl substituents. For instance, the proton ortho to the chlorine atom is expected to be shifted further downfield compared to the others due to the deshielding effect of the halogen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | 2.4 | s | - |

| O-CH₂ | 5.1 | s | - |

| Aromatic H (chlorotoluene ring) | 6.9 - 7.3 | m | 7.5 - 8.0 |

| Aromatic H (benzyl ring) | 7.3 - 7.5 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The benzylic carbon (O-CH₂) is expected to resonate around 70 ppm. The methyl carbon (CH₃) will likely appear in the upfield region, around 20 ppm.

The aromatic carbons will have signals in the downfield region, from approximately 115 to 160 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the benzyloxy group (C-O) will be significantly deshielded and appear at the lower end of this range. The precise chemical shifts are determined by the combined electronic effects of the substituents on the benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~20 |

| O-CH₂ | ~70 |

| Aromatic C (unsubstituted) | 127-130 |

| Aromatic C (substituted) | 130-157 |

| Aromatic C-Cl | ~133 |

| Aromatic C-O | ~155 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons on both the chlorotoluene and benzyl (B1604629) rings, helping to assign their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. For example, it would show a cross-peak between the benzylic protons at ~5.1 ppm and the benzylic carbon at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the benzylic protons (O-CH₂) and the aromatic carbon to which the benzyloxy group is attached (C-O), as well as the quaternary carbon of the benzyl ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The C-O-C stretching vibrations of the ether linkage are expected to appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce signals in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-600 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H (CH₃, CH₂) | 3000-2850 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| C-O-C (Ether) | 1250-1000 | Stretch |

| C-Cl | 800-600 | Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₄H₁₃ClO), the molecular ion peak [M]⁺ would be expected at m/z 232, with a characteristic isotopic pattern [M+2]⁺ at m/z 234 due to the presence of the chlorine-37 isotope (in an approximate 3:1 ratio with the chlorine-35 peak).

The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, a common fragmentation pathway for such compounds. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another significant fragment would be the chlorotoluene radical cation resulting from the loss of the benzyloxy group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 232/234 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 125/127 | [M - C₇H₇O]⁺ |

| 107 | [C₇H₇O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated π-electron systems of the benzene rings. libretexts.orgcutm.ac.in

The structure of this compound contains two primary chromophores: the 1-chloro-3-methylbenzene moiety and the benzyl group, linked by an ether oxygen. The benzene ring itself exhibits characteristic absorption bands, and the substituents—chloro, methyl, and benzyloxy groups—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. cutm.ac.in

The electronic spectrum of this compound is expected to be dominated by the π → π* transitions of the two aromatic rings. In benzene, these transitions occur around 184 nm, 204 nm, and 254 nm. The presence of substituents alters these absorptions. The ether oxygen, with its non-bonding electrons (n-electrons), can also participate in n → π* transitions, though these are often much weaker in intensity than π → π* transitions. cutm.ac.inyoutube.com The chloro, methyl, and alkoxy groups typically induce a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. Studies on various methylbenzenes show absorption maxima in the 260-280 nm range. researchgate.net

Table 1: Predicted UV-Vis Absorption Data for Aromatic Chromophores This table presents typical absorption ranges for the electronic transitions expected in the structural fragments of this compound, based on general principles of UV-Vis spectroscopy.

| Chromophore/Fragment | Electronic Transition | Typical λmax Range (nm) | Notes |

| Substituted Benzene | π → π* (E2-band) | 200 - 230 | Intense absorption band characteristic of the aromatic system. |

| Substituted Benzene | π → π* (B-band) | 250 - 280 | Weaker, fine-structured band, sensitive to substitution. cutm.ac.in |

| Ether Linkage (n-electrons) | n → σ* | < 200 | High energy transition, often obscured by solvent cutoff. cutm.ac.in |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation. Key structural parameters of interest are the C-O-C ether bond angle and, most importantly, the dihedral angle between the two aromatic rings. This dihedral angle is a critical conformational feature, dictated by the balance between conjugative effects, which favor planarity, and steric hindrance from substituents, which forces the rings to twist relative to each other.

For example, the crystal structure of 1-benzyloxy-4-chlorobenzene reveals that the two benzene rings are nearly coplanar, with a small dihedral angle of 3.4(1)°. nih.gov In this case, the steric hindrance is minimal, allowing for a relatively flat conformation. Conversely, in the more sterically crowded molecule 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, the dihedral angle between the two rings is a much larger 52.65(10)°. nih.gov

Given the substitution pattern of this compound, with both a chloro and a methyl group positioned ortho to the benzyloxy linkage on one ring, significant steric repulsion is expected. This steric hindrance would likely prevent a coplanar arrangement of the two phenyl rings. Therefore, it is predicted that the molecule will adopt a twisted conformation in the solid state, with a substantial dihedral angle between the planes of the 1-chloro-3-methylphenyl group and the benzyl group, similar to what is observed in more hindered derivatives. nih.gov This twisting would have electronic consequences, reducing any potential through-space π-π conjugation.

Table 2: Crystallographic Data for Structurally Related Benzyloxy Derivatives This table summarizes key crystallographic parameters from published structures of compounds related to this compound, illustrating expected structural features.

| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Rings) | Reference |

| 1-Benzyloxy-4-chlorobenzene | C₁₃H₁₁ClO | Orthorhombic | Pca2₁ | 3.4(1)° | nih.gov |

| 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene | C₁₆H₁₆Cl₂O₂ | Monoclinic | P2₁/c | 52.65(10)° | nih.gov |

Computational and Theoretical Investigations of 2 Benzyloxy 1 Chloro 3 Methylbenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has emerged as a robust method for investigating the electronic structure and properties of molecules. For 2-(Benzyloxy)-1-chloro-3-methylbenzene, DFT calculations offer a powerful lens through which to examine its fundamental chemical nature. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to ensure a high level of accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves minimizing the energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. Due to the presence of the flexible benzyloxy group, the molecule can adopt several conformations. A thorough conformational analysis is crucial to identify the global minimum energy structure, which is the most populated conformation at equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-O | 1.370 | C-O-C | 118.2 |

| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) | 119.0 - 121.0 |

| C-H | 1.085 | H-C-H (methyl) | 109.5 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

The electronic behavior of a molecule is primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, particularly the carbon atoms bearing the electron-donating methyl and benzyloxy groups. Conversely, the LUMO is likely to be distributed over the benzene ring, with significant contributions from the carbon atom attached to the electron-withdrawing chlorine atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Note: This data is hypothetical and serves as an example of typical FMO energies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

In the MEP map of this compound, the most negative regions (red) are anticipated to be located around the oxygen atom of the benzyloxy group and the chlorine atom, owing to their high electronegativity. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings. Positive potential (blue) would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

These descriptors offer a more nuanced understanding of the molecule's reactivity profile beyond a simple FMO analysis.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.625 |

| Chemical Potential (μ) | -3.875 |

| Electronegativity (χ) | 3.875 |

| Electrophilicity Index (ω) | 2.857 |

Note: These values are illustrative and derived from the hypothetical FMO energies in Table 2.

Molecular Modeling and Simulation Studies

While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and simulation techniques can explore its dynamic behavior over time.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational dynamics.

For this compound, an MD simulation would be initiated from the optimized geometry obtained from DFT calculations. The simulation would be run for a sufficient length of time (typically nanoseconds) to allow the molecule to explore its conformational space. By analyzing the trajectory, one can identify the most frequently visited conformations and the energy barriers between them. This provides a more realistic understanding of the molecule's structure in a dynamic environment, such as in solution, compared to the static picture from geometry optimization. The results of MD simulations can complement and refine the conformational analysis performed using DFT.

Energy Frameworks for Intermolecular Interaction Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Energy framework analysis is a computational approach that quantifies these interactions to provide insights into the stability and properties of molecular crystals. rsc.org This method involves calculating the interaction energies between a central molecule and its neighbors and categorizing them into electrostatic, polarization, dispersion, and repulsion components.

These energies are then used to construct a graphical representation, or "energy framework," which helps visualize the anisotropy of intermolecular forces. rsc.org For a molecule like this compound, this analysis would reveal how the benzyloxy, chloro, and methyl substituents influence the packing arrangement through various non-covalent interactions such as π-π stacking, C-H···π interactions, and halogen bonding. The dominant interactions, whether electrostatic or dispersion-driven, can be identified, which helps in understanding properties like melting point, solubility, and even mechanical behavior. rsc.orgnih.gov

Below is a hypothetical data table illustrating the kind of results obtained from an energy framework analysis for a pair of this compound molecules in a common packing motif.

Table 1: Hypothetical Intermolecular Interaction Energies for a Dimer of this compound

| Interaction Type | Energy (kJ/mol) | Contribution |

|---|---|---|

| Electrostatic | -15.5 | Attractive |

| Polarization | -5.2 | Attractive |

| Dispersion | -35.8 | Attractive |

| Repulsion | +21.3 | Repulsive |

| Total Interaction Energy | -35.2 | Attractive |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a reliable approach for calculating the nuclear magnetic shielding tensors. researchgate.net The calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, this process would involve first optimizing the molecular geometry and then performing the GIAO calculation. The resulting theoretical ¹H and ¹³C NMR spectra can be compared with experimental data to validate the structure. Protons on the carbon adjacent to the ether oxygen are expected to show a downfield shift in the ¹H NMR spectrum, typically in the 3.4 to 4.5 ppm range for similar ethers. pressbooks.publibretexts.org The carbon atoms of the ether group in the ¹³C NMR spectrum are also shifted downfield, generally appearing in the 50 to 80 ppm range. pressbooks.pub

The following table provides a hypothetical correlation between predicted and experimental NMR chemical shifts for this compound.

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Environment |

|---|---|---|---|

| H (CH₂) | 5.12 | 5.15 | Benzylic, adjacent to O |

| H (CH₃) | 2.30 | 2.33 | Aromatic methyl |

| C (C-O) | 156.5 | 156.8 | Aromatic C bonded to O |

| C (C-Cl) | 132.1 | 132.4 | Aromatic C bonded to Cl |

| C (CH₂) | 71.0 | 71.3 | Benzylic, adjacent to O |

Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. After obtaining the optimized geometry of this compound at a chosen level of theory (e.g., DFT with a basis set like 6-311G(d,p)), a frequency calculation is performed. researchgate.net This calculation yields a set of vibrational modes and their corresponding frequencies and intensities.

The simulated IR spectrum can then be plotted and compared with an experimental spectrum. For ethers, a characteristic strong C-O stretching band is expected in the 1000-1300 cm⁻¹ region. libretexts.orgfiveable.me Phenyl alkyl ethers, more specifically, often show two strong C-O stretching absorbances around 1050 cm⁻¹ and 1250 cm⁻¹. pressbooks.pub Other expected vibrations would include aromatic C-H stretching, alkyl C-H stretching, and C-Cl stretching modes.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3060-3100 | Medium | Aromatic C-H Stretch |

| 2920-2980 | Medium | Aliphatic C-H Stretch (CH₂ & CH₃) |

| 1450-1600 | Strong | Aromatic C=C Bending |

| 1255 | Strong | Asymmetric C-O-C Stretch |

| 1045 | Strong | Symmetric C-O-C Stretch |

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways.

To understand the kinetics of a reaction, such as the Williamson ether synthesis that could be used to form this compound from 2-chloro-3-methylphenol (B31080) and benzyl (B1604629) bromide, computational methods can be employed to locate the transition state (TS). A transition state is a first-order saddle point on the potential energy surface. By characterizing the TS, the activation energy (Ea) of the reaction can be determined, which is the energy difference between the reactants and the transition state. This provides a quantitative measure of the kinetic barrier of the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile visualizes the energy changes that occur along the reaction coordinate. For the synthesis of this compound, this would allow for a comparison of different potential synthetic routes or a detailed understanding of a specific transformation, including the identification of the rate-determining step. Such studies can reveal the influence of substituents on the reaction rate and mechanism.

The table below presents hypothetical energetic data for a key step in the synthesis of this compound.

Table 4: Hypothetical Energetic Profile for the Etherification Step

| Species | Relative Enthalpy (kcal/mol) |

|---|---|

| Reactants (2-chloro-3-methylphenoxide + benzyl chloride) | 0.0 |

| Transition State | +22.5 (Activation Energy) |

Synthetic Applications and Derivative Chemistry of 2 Benzyloxy 1 Chloro 3 Methylbenzene

Utilization as a Building Block in Complex Molecule Synthesis

The strategic placement of orthogonal functional groups makes 2-(benzyloxy)-1-chloro-3-methylbenzene a valuable starting material for the synthesis of a variety of complex organic molecules. The interplay between the protected phenol (B47542), the halogenated site, and the alkyl substituent allows for sequential and site-selective reactions.

Precursor to Pharmaceutically Relevant Intermediates

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl functionality. This protection is crucial in multi-step syntheses where the acidic proton of a free phenol would be incompatible with certain reagents, such as organometallics or strong bases. Following a series of synthetic transformations on other parts of the molecule, the deprotection of the benzyloxy group can be readily achieved to unveil the corresponding 2-chloro-3-methylphenol (B31080). This phenol is a key intermediate that can be further elaborated into a variety of structures with potential pharmaceutical applications. For instance, phenolic moieties are common in a wide range of bioactive natural products and synthetic drugs.

The synthesis of small molecules bearing a benzyloxy substituent has been explored for the development of novel and potent monoamine oxidase (MAO) inhibitors, which are of interest for the therapy of neurodegenerative diseases. libretexts.org While not directly involving the title compound, this research highlights the importance of the benzyloxy moiety in designing molecules with specific biological activities. libretexts.org

Role in the Synthesis of Functional Organic Materials and Dyes

The aromatic core of this compound can be extended through various cross-coupling reactions, paving the way for the synthesis of functional organic materials and dyes. The chlorine atom can participate in palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. These reactions would allow for the introduction of other aromatic or unsaturated systems, thereby extending the π-conjugation of the molecule. Extended π-systems are a hallmark of organic materials with interesting photophysical properties, such as fluorescence or non-linear optical activity, which are desirable for applications in organic light-emitting diodes (OLEDs) or as molecular sensors.

Furthermore, the synthesis of novel ring-substituted 2-methoxyethyl phenylcyanoacrylates, which can be copolymerized with styrene, demonstrates how substituted benzaldehydes can be precursors to polymers. sigmaaldrich.com Through oxidation of the methyl group of the title compound to an aldehyde, followed by condensation reactions, similar polymeric materials could be envisioned.

Application in the Construction of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. uomustansiriyah.edu.iq this compound can serve as a starting point for the construction of various heterocyclic frameworks. For instance, the chloro and methyl groups are ortho to each other, a substitution pattern that is conducive to cyclization reactions to form five- or six-membered rings.

One plausible strategy involves the functionalization of the methyl group, for example, through radical bromination to form a benzylic bromide. This new electrophilic center can then react with a nucleophile, which could be introduced at the position of the chlorine atom via a nucleophilic aromatic substitution or a cross-coupling reaction, to forge a new heterocyclic ring. Alternatively, the chlorine atom could be displaced by a nucleophile that also contains a functional group capable of reacting with the ortho-methyl group under appropriate conditions. The synthesis of chromane (B1220400) derivatives through the cyclization of related propargyloxy-benzyloxy-benzoic acid methyl esters illustrates the potential for forming oxygen-containing heterocycles. mdpi.com

Derivatization Strategies for Enhancing Molecular Complexity

The chemical versatility of this compound is further underscored by the range of derivatization strategies that can be employed to modify its structure and introduce new functionalities.

Modifications at the Aromatic Ring (e.g., further halogenation, nitration)

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions to introduce additional substituents. The regiochemical outcome of these reactions is governed by the directing effects of the existing groups. The benzyloxy group is a strong activating group and an ortho, para-director. The methyl group is also an activating group and an ortho, para-director. The chloro group is a deactivating group but is also an ortho, para-director.

Considering the combined directing effects, further electrophilic substitution is most likely to occur at the positions ortho and para to the strongly activating benzyloxy group. The positions are C6 and C4. Position C6 is sterically hindered by the adjacent chloro group. Therefore, substitution at C4 would be favored.

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. The existence of the commercially available compound 2-(benzyloxy)-1-chloro-3-methyl-5-nitrobenzene confirms that nitration of the parent molecule is a feasible transformation. aobchem.com The position of the nitro group in this derivative (C5) is unexpected based on the directing group effects and may arise from specific reaction conditions or a different synthetic route. However, nitration of substituted benzenes can sometimes lead to a mixture of isomers. mdpi.comlibretexts.org

Halogenation: Further halogenation, for example with bromine in the presence of a Lewis acid catalyst like iron(III) bromide, would also be directed by the existing substituents. govtpgcdatia.ac.in Similar to nitration, the major product would be expected to be the one where the new halogen is introduced at the C4 position.

Below is a representative table for the nitration of a substituted benzene (B151609), illustrating the typical distribution of isomers.

| Reactant | Reagent | % Ortho | % Meta | % Para |

| Toluene (B28343) | HNO₃, H₂SO₄ | 58 | 5 | 37 |

| Chlorobenzene | HNO₃, H₂SO₄ | 30 | 1 | 69 |

This table provides representative data for the nitration of simple substituted benzenes and is intended for illustrative purposes.

Transformations of the Benzyloxy Group (e.g., debenzylation to phenol)

One of the most synthetically useful transformations of this compound is the cleavage of the benzyl (B1604629) ether to unmask the phenol. This deprotection step is critical for revealing a reactive hydroxyl group that can participate in a wide array of subsequent reactions, such as esterification, etherification, or as a nucleophile in its own right.

Several methods are available for the debenzylation of aryl benzyl ethers. A common and effective method is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This method is generally clean and high-yielding.

Other chemical methods for debenzylation include the use of strong acids like HBr or BBr₃, or Lewis acids such as BCl₃. wikipedia.org The choice of debenzylation method would depend on the other functional groups present in the molecule to ensure chemoselectivity.

| Reagent | Conditions | Comments |

| H₂, Pd/C | Room temperature, atmospheric pressure | Common, mild, and efficient. |

| BBr₃ | CH₂Cl₂, low temperature | Effective for acid-sensitive substrates. |

| BCl₃, pentamethylbenzene (B147382) | CH₂Cl₂, low temperature | Chemoselective for aryl benzyl ethers. wikipedia.org |

This table summarizes common methods for the debenzylation of aryl benzyl ethers.

Reactions at the Methyl Group (e.g., benzylic bromination, oxidation)

The methyl group of this compound, being in a benzylic position, is susceptible to a variety of chemical transformations, most notably free-radical bromination and strong oxidation. These reactions provide synthetic pathways to a range of functionalized derivatives, which are valuable intermediates in organic synthesis.

Benzylic Bromination

The introduction of a bromine atom at the benzylic position of this compound can be effectively achieved through free-radical halogenation. The reagent of choice for this transformation is N-bromosuccinimide (NBS). chadsprep.comlibretexts.org The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over competing reactions such as electrophilic addition to the aromatic ring. chadsprep.com The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide.

The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com The stability of this benzylic radical is a key factor driving the selectivity of the reaction for the benzylic position. The newly formed benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the product, 2-(benzyloxy)-1-bromo-3-(bromomethyl)benzene, and another bromine radical, which continues the chain reaction. youtube.com

A study on the benzylic bromination of various substituted toluenes using NBS in acetonitrile (B52724), catalyzed by tetrachlorosilane (B154696) (SiCl₄) at room temperature, demonstrated good yields for benzyl bromides. sciforum.net Although this specific substrate was not reported, the general methodology is applicable.

Table 1: Benzylic Bromination of this compound

| Reactant | Reagent(s) | Product |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide) or light (hν), CCl₄ | 2-(Benzyloxy)-1-chloro-3-(bromomethyl)benzene |

Oxidation

The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comyoutube.com The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, followed by acidification.

The benzylic position is particularly susceptible to oxidation by KMnO₄ as long as it possesses at least one hydrogen atom. masterorganicchemistry.com The reaction involves the cleavage of the benzylic C-H bonds and results in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the corresponding benzoic acid derivative. For instance, the oxidation of ortho-chlorotoluene with KMnO₄ yields ortho-chlorobenzoic acid. doubtnut.com Similarly, it is expected that this compound would be oxidized to 2-(benzyloxy)-3-chlorobenzoic acid.

Other strong oxidizing agents like chromic acid (H₂CrO₄), generated from sodium or potassium dichromate and sulfuric acid, can also be employed for this purpose.

Table 2: Oxidation of the Methyl Group of this compound

| Reactant | Reagent(s) | Product |

| This compound | 1. Potassium Permanganate (KMnO₄), H₂O, Heat2. H₃O⁺ | 2-(Benzyloxy)-3-chlorobenzoic acid |

Future Research Directions and Emerging Trends in Benzyloxy Substituted Aryl Halide Chemistry

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

A primary focus in modern organic synthesis is the development of greener methods that maximize the incorporation of starting materials into the final product (atom economy) and minimize waste. For benzyloxy-substituted aryl halides, research is moving away from traditional halogenation techniques that use stoichiometric and often hazardous reagents like molecular bromine. beilstein-journals.org

Emerging strategies include the use of greener peroxide-bromide halogenation methods, which can be modulated by light to selectively halogenate either the aromatic core or the benzylic side-chain. beilstein-journals.org These methods offer high yields and improved atom economy. beilstein-journals.org Another avenue of research involves the development of recyclable catalysts, such as palladium supported on magnetic nanoparticles, for reactions like the cyanation of aryl halides. rsc.org These catalysts can be easily separated and reused multiple times, significantly reducing waste and cost. rsc.org The use of less toxic solvents and milder reaction conditions are also key considerations in making the synthesis of these compounds more sustainable. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Aryl Halides

| Feature | Traditional Methods (e.g., Molecular Bromine) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Stoichiometric, often hazardous | Catalytic, greener alternatives (e.g., peroxides) beilstein-journals.org |

| Byproducts | Stoichiometric amounts of waste beilstein-journals.org | Reduced byproduct formation |

| Selectivity | Can be problematic beilstein-journals.org | Often higher and tunable (e.g., via light) beilstein-journals.org |

| Catalyst | Often not used | Recyclable (e.g., nanomagnetic catalysts) rsc.org |

| Conditions | Can be harsh | Milder temperatures and pressures rsc.org |

Advanced Mechanistic Studies on Intramolecular and Intermolecular Reactivity Profiles

A deeper understanding of how benzyloxy-substituted aryl halides react at a molecular level is crucial for developing new and improved synthetic applications. Advanced mechanistic studies are shedding light on both intramolecular (within the same molecule) and intermolecular (between different molecules) reaction pathways.

For instance, extensive experimental and computational studies on the nickel-catalyzed electrochemical homo-coupling of aryl halides have revealed the intricate roles of different nickel oxidation states and the mechanism of reductive elimination to form the biaryl product. rsc.org Such studies are vital for controlling side reactions and improving the selectivity of desired cross-coupling reactions. rsc.org Research into the reactivity of benzyl (B1604629) halides has also led to the development of novel transformations, such as the conversion of benzyl halides to aryl nitriles through a tandem substitution and oxidative rearrangement process. nih.gov Understanding the stability and reactivity of different benzyl-derived protecting groups is also an active area of research, informing their strategic use in complex syntheses. ugm.ac.id These mechanistic insights allow chemists to better predict and control the outcomes of reactions involving compounds like 2-(Benzyloxy)-1-chloro-3-methylbenzene.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of robotic systems and continuous-flow processes is revolutionizing chemical synthesis. Automated platforms can perform entire synthetic workflows, from reaction setup and optimization to analysis and purification, with increased speed and reduced human error. nih.govsigmaaldrich.com These systems are capable of performing a wide range of reactions relevant to aryl halide chemistry, including Suzuki couplings, amide formations, and various protection/deprotection sequences. sigmaaldrich.com

Flow chemistry, where reactions are carried out in continuous-flowing streams through small reactors, offers significant advantages over traditional batch processing. youtube.com The high surface-to-volume ratio in microreactors allows for rapid heat transfer, enabling better temperature control and safer operation, even at temperatures well above the solvent's boiling point. youtube.com This can lead to dramatic reaction rate accelerations. youtube.com The combination of automation and flow chemistry creates powerful platforms for high-throughput experimentation, reaction discovery, and the on-demand synthesis of molecules. researchgate.netnih.gov For the synthesis and functionalization of benzyloxy-substituted aryl halides, these technologies promise to accelerate the discovery of new derivatives and optimize reaction conditions with unprecedented efficiency. nih.gov

Table 2: Advantages of Flow Chemistry in Aryl Halide Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Slower, potential for thermal runaways | Rapid and efficient, enhanced safety youtube.com |

| Mixing | Can be inconsistent | Rapid and reproducible, often complete before reaction zone youtube.com |

| Temperature/Pressure | Limited range | Wider operational window, allows for superheating youtube.com |

| Scalability | Can be challenging | Simpler, by running the system for a longer time |

| Automation | Possible, but often complex | Readily integrated with automated pumps and control systems youtube.comyoutube.com |

Exploration of New Catalytic Transformations for Selective Functionalization

The development of novel catalytic methods for the selective functionalization of benzyloxy-substituted aryl halides is a major frontier in this field. A key challenge is achieving regioselectivity—the ability to target a specific position on the aromatic ring for modification.

Direct C-H functionalization has emerged as a powerful strategy, avoiding the need to pre-install reactive groups. nih.gov Catalytic systems, often based on iridium or ruthenium, are being developed to achieve site-selective borylation or arylation at ortho, meta, or para positions by using noncovalent interactions to guide the catalyst. nih.govnih.gov Another exciting area is dearomative functionalization, where a palladium catalyst can transform a flat aromatic ring, such as a bromoarene, into a three-dimensional, multi-substituted alicyclic compound. researchgate.net Research is also focused on developing new cross-coupling reactions, such as the palladium-catalyzed coupling of benzyl chlorides with aminomethyltrifluoroborate salts to create substituted arylethylamines. organic-chemistry.org These advanced catalytic transformations open up new possibilities for creating complex molecular architectures from relatively simple benzyloxy-substituted aryl halide precursors. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-1-chloro-3-methylbenzene, and what are the critical reaction parameters to control?

- Methodology : A viable approach involves benzyl protection of a phenolic intermediate followed by regioselective chlorination. For example, benzylation of 3-methylphenol using benzyl bromide and a strong base (e.g., Cs₂CO₃ in DMF at 80°C) can introduce the benzyloxy group . Subsequent chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃ or SOCl₂) at the activated position must be optimized for regiochemistry. Critical parameters include temperature control (to avoid side reactions), stoichiometry of chlorinating agents, and inert atmosphere to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for ortho/para positions and methyl group integration).

- HPLC : Validate purity (≥98% as per industrial standards) using reverse-phase columns and UV detection .

- GC-MS : Confirm molecular weight and detect volatile impurities.

- Melting Point Analysis : Compare with literature values to assess crystallinity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as chloroaromatics may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does steric hindrance from the benzyloxy group influence the reactivity of the chloro substituent in cross-coupling reactions?